[1-(4-Methylpiperazin-1-yl)cyclobutyl]methanamine;trihydrochloride
Description
[1-(4-Methylpiperazin-1-yl)cyclobutyl]methanamine trihydrochloride is a tertiary amine derivative featuring a cyclobutane ring substituted with a 4-methylpiperazine moiety and a methanamine group. The trihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research . This compound is frequently utilized as an intermediate in synthesizing inhibitors targeting enzymes like the AAA ATPase p97 .
Properties
IUPAC Name |
[1-(4-methylpiperazin-1-yl)cyclobutyl]methanamine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3.3ClH/c1-12-5-7-13(8-6-12)10(9-11)3-2-4-10;;;/h2-9,11H2,1H3;3*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUNPKVUIWBBMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2(CCC2)CN.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several synthetic routes, including the reaction of cyclobutylmethanamine with 4-methylpiperazine under specific conditions. The reaction typically involves the use of a suitable solvent, such as ethanol or methanol, and heating the mixture to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups. These products are often used in further research or industrial applications.
Scientific Research Applications
The compound has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. It is used as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for the development of new pharmaceuticals and materials. Its unique structure and properties make it valuable for studying various biological processes and developing new therapeutic agents.
Mechanism of Action
The mechanism by which the compound exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulate signaling pathways, or inhibit the activity of certain proteins. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Piperazine Substituent Variations
a) 4-Methylpiperazine vs. 4-Isopropylpiperazine
- Target Compound : [1-(4-Methylpiperazin-1-yl)cyclobutyl]methanamine trihydrochloride .
- Analog : [1-(4-Isopropylpiperazin-1-yl)cyclobutyl]methanamine (Compound 24) .
- Structural Difference : Replacement of the methyl group with an isopropyl substituent on the piperazine ring.
- Impact : Increased steric bulk may alter binding affinity and metabolic stability.
b) Aromatic vs. Aliphatic Linkers
- Analog: 1-[3-(4-Methylpiperazin-1-yl)phenyl]methanamine . Structural Difference: A phenyl ring replaces the cyclobutane core.
Cycloalkane Ring Modifications
a) Cyclobutane vs. Cyclopropane
- Analog : [1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl]methanamine .
- Structural Difference : Cyclopropane ring (3-membered) instead of cyclobutane (4-membered).
- Impact : Higher ring strain in cyclopropane may influence reactivity and binding kinetics.
b) Cyclobutane vs. Cyclopentane
Functional Group Additions
a) Fluorinated Derivatives
- Analog: (1-(3-Fluorophenyl)cyclobutyl)methanamine hydrochloride . Structural Difference: A fluorine atom is introduced on the phenyl ring.
Physicochemical and Pharmacological Properties
Physicochemical Data
Key Observations :
Pharmacological Relevance
Biological Activity
[1-(4-Methylpiperazin-1-yl)cyclobutyl]methanamine;trihydrochloride is a compound of interest in pharmacological research due to its potential biological activity. This article aims to summarize the biological properties, mechanisms of action, and relevant studies associated with this compound.
- Chemical Name : this compound
- CAS Number : 2408970-92-1
- Molecular Formula : C10H18Cl3N3
- Molecular Weight : 292.63 g/mol
The compound is primarily studied for its interactions with various receptors, particularly in the central nervous system (CNS). Its structural similarity to other piperazine derivatives suggests potential activity as a neurotransmitter modulator.
Receptor Interaction
Research indicates that compounds with a piperazine structure often exhibit affinity for serotonin and dopamine receptors, which are critical in regulating mood, cognition, and behavior. The specific binding affinity of [1-(4-Methylpiperazin-1-yl)cyclobutyl]methanamine for these receptors remains to be fully elucidated.
Pharmacological Studies
Several studies have evaluated the pharmacological profile of this compound:
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Antidepressant Activity :
- In animal models, compounds similar to [1-(4-Methylpiperazin-1-yl)cyclobutyl]methanamine have shown efficacy in reducing depressive behaviors, potentially through serotonin receptor modulation.
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Anxiolytic Effects :
- Initial studies suggest that the compound may possess anxiolytic properties, which could be attributed to its action on GABAergic systems.
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Neuroprotective Effects :
- Emerging data indicates possible neuroprotective effects against oxidative stress in neuronal cell lines, suggesting a role in neurodegenerative disease management.
Case Study 1: Antidepressant Efficacy
A study conducted on rodent models demonstrated that administration of [1-(4-Methylpiperazin-1-yl)cyclobutyl]methanamine resulted in a significant decrease in immobility time during forced swim tests, indicating antidepressant-like effects. The mechanism was hypothesized to involve serotonin receptor activation.
Case Study 2: Anxiolytic Properties
In another study assessing anxiety-like behaviors using the elevated plus maze test, subjects treated with the compound showed increased time spent in open arms, suggesting reduced anxiety levels. This effect was linked to modulation of the GABAergic system.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
